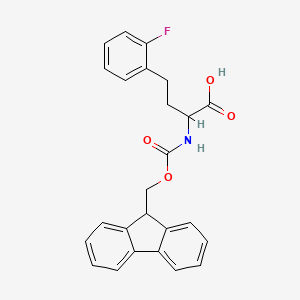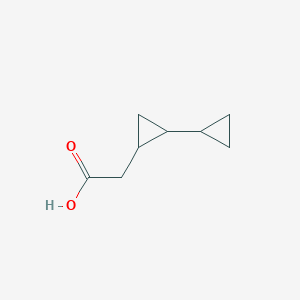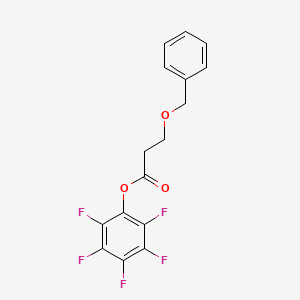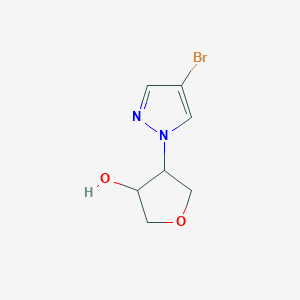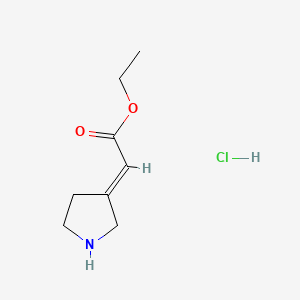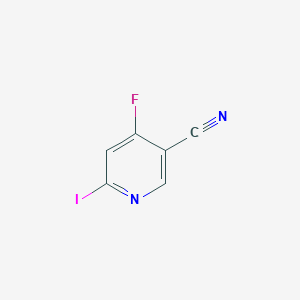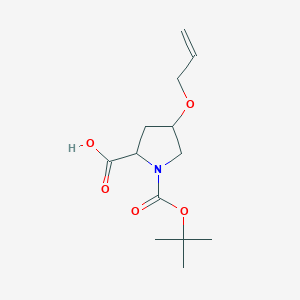
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a propenyloxy substituent. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline typically involves the protection of the proline amino group with a Boc group, followed by the introduction of the propenyloxy substituent. One common method involves the reaction of Boc-protected proline with propenyl alcohol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The propenyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated proline derivatives.
Substitution: Formation of various substituted proline derivatives.
科学的研究の応用
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during synthetic processes, while the propenyloxy group can participate in various biochemical reactions. The compound’s effects are mediated through pathways involving protein synthesis and modification.
類似化合物との比較
Similar Compounds
(4R)-1-Boc-4-(2-propyn-1-yloxy)-L-proline: Similar structure with a propynyl group instead of a propenyl group.
(4R)-1-Boc-4-(2-propen-1-yloxy)-D-proline: Enantiomer of the compound with different stereochemistry.
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-hydroxyproline: Hydroxylated derivative with additional functional groups.
Uniqueness
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline is unique due to its specific combination of protecting groups and functional substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-5-6-18-9-7-10(11(15)16)14(8-9)12(17)19-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16) |
InChIキー |
BLBHRAKGKXHIAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


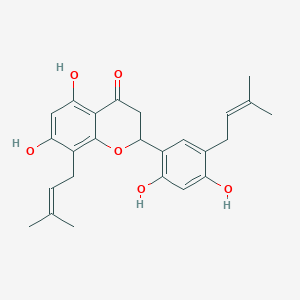
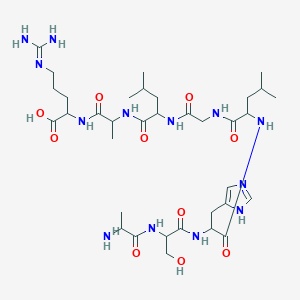
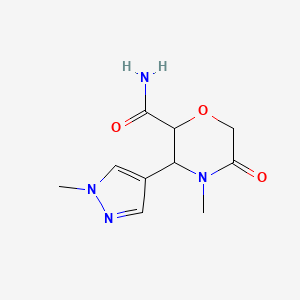

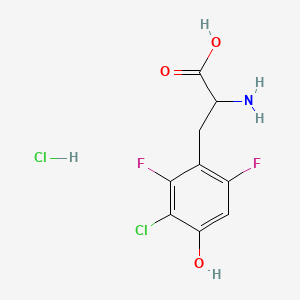
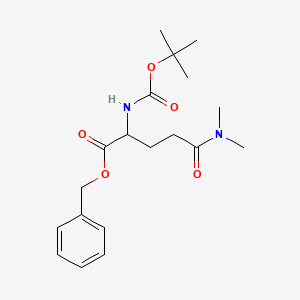
![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)
